Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate
Brand Name: Vulcanchem
CAS No.: 191111-14-5
VCID: VC2831027
InChI: InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)6-5-8(14)7-12/h5-7H2,1-4H3,(H,13,16)
SMILES: CC(C)(C)OC(=O)NC1(CCC(=O)C1)C(=O)OC
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate

CAS No.: 191111-14-5

Cat. No.: VC2831027

Molecular Formula: C12H19NO5

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate - 191111-14-5

Specification

CAS No. 191111-14-5
Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
IUPAC Name methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate
Standard InChI InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)6-5-8(14)7-12/h5-7H2,1-4H3,(H,13,16)
Standard InChI Key UQSBSMLCPAEGPU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1(CCC(=O)C1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC1(CCC(=O)C1)C(=O)OC

Introduction

Chemical Identity and Fundamental Properties

Structural Characteristics and Nomenclature

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate (CAS: 191111-14-5) is characterized by a cyclopentane ring backbone with three key functional groups: a protected amino group (tert-butoxycarbonyl or Boc), a methyl ester moiety, and a ketone group . The compound's systematic nomenclature reflects its structural elements, with several synonyms including:

  • Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclopentane-1-carboxylate

  • Methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclopentane-1-carboxylate

  • Methyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclopentane-1-carboxylate

The molecular formula of this compound is C₁₂H₁₉NO₅, comprising carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration that provides its chemical reactivity profile .

Physical and Chemical Properties

The compound exhibits a molecular weight of 257.28 g/mol as determined by precise computational methods . Its physical state at standard temperature and pressure is typically a solid, with specific characteristics that facilitate its handling in laboratory settings. The compound's chemical behavior is influenced by its functional groups, particularly:

PropertyValueSource
Molecular Weight257.28 g/mol
Exact MassNot specified in search results-
XLogP3Not specified for this specific compound-
Hydrogen Bond Donor Count1 (from N-H group)-
Hydrogen Bond Acceptor Count5 (from carbonyl and ester groups)-
Rotatable Bond CountApproximately 5-

The compound's chemical reactivity is primarily determined by its functional groups: the ketone at the 3-position of the cyclopentane ring, the protected amino group, and the methyl ester function. These groups provide potential sites for chemical transformations that make this compound valuable in synthetic organic chemistry.

Synthetic Methodologies

Purification and Characterization Techniques

After synthesis, purification of Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate is commonly achieved through chromatographic techniques, crystallization, or a combination of these methods. Characterization of the final product typically involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight determination

  • Infrared (IR) spectroscopy to confirm the presence of key functional groups, particularly the N-H stretch, carbonyl vibrations, and ester functionalities

  • Elemental analysis to confirm the empirical formula

Structural Variations and Related Compounds

Structural Analogs

Several structural analogs of Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate exist, differing in ring size or functional group placement. Notable examples include:

  • Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate: A four-membered ring analog with molecular weight of 243.26 g/mol and similar functional group arrangement .

  • Methyl 1-((tert-butoxycarbonyl)amino)-3-hydroxycyclopentanecarboxylate: A reduced version where the ketone is replaced by a hydroxyl group, resulting in different chemical properties and reactivity patterns .

  • Methyl 3-((tert-butoxycarbonyl)amino)oxetane-3-carboxylate: Contains an oxetane ring instead of cyclopentane, with molecular formula C₁₀H₁₇NO₅ and molecular weight 231.25 g/mol .

Structure-Activity Relationships

The biological and chemical activities of Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate are closely tied to its structural features. The tert-butoxycarbonyl (Boc) protecting group provides stability to the amino function while allowing for selective deprotection under acidic conditions. The methyl ester group allows for further functionalization through hydrolysis or transesterification. The ketone function at the 3-position of the cyclopentane ring introduces a reactive center for nucleophilic additions, reductions, and other transformations.

Applications in Scientific Research

Role in Synthetic Organic Chemistry

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate serves as a valuable building block in synthetic organic chemistry. Its multifunctional nature allows for selective transformations, making it useful in the synthesis of more complex molecules. The protected amino acid functionality makes it particularly relevant in peptide chemistry and medicinal chemistry applications.

Pharmaceutical Relevance

The compound's structural features make it potentially useful in pharmaceutical research, particularly as:

  • A scaffold for medicinal chemistry explorations

  • An intermediate in the synthesis of biologically active compounds

  • A model compound for studying structure-activity relationships in drug development

Spectroscopic Characterization

NMR Spectroscopic Profile

The Nuclear Magnetic Resonance (NMR) spectrum of Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclopentanecarboxylate would show characteristic signals corresponding to its structural features. Expected key signals include:

  • A singlet for the methyl ester group (approximately 3.7-3.8 ppm in ¹H NMR)

  • A distinctive singlet for the tert-butyl group of the Boc protecting group (around 1.4-1.5 ppm in ¹H NMR)

  • Complex coupling patterns for the cyclopentane ring protons

  • A characteristic signal for the N-H proton (variable chemical shift depending on concentration and solvent)

Mass Spectrometric Analysis

Mass spectrometry provides crucial information for structural confirmation and purity assessment. The compound has an exact mass of 257.28 g/mol, and characteristic fragmentation patterns would include the loss of the tert-butyl group, the Boc protecting group, and fragmentations of the cyclopentane ring .

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